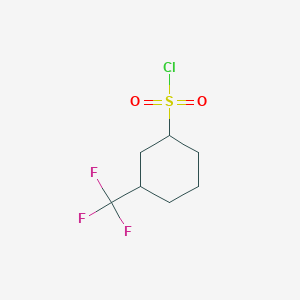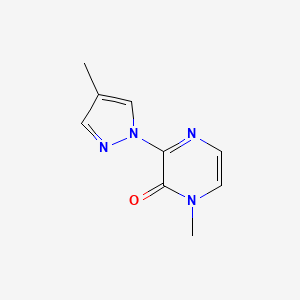![molecular formula C21H19F3N2O2S B2405047 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 893995-81-8](/img/structure/B2405047.png)
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .科学的研究の応用
Anticancer Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide and its derivatives have been explored for their potential anticancer properties. Research indicates that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showcasing higher activity than reference drugs in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-Inflammatory and Analgesic Properties
Studies have also explored the synthesis of novel compounds derived from this compound for their anti-inflammatory and analgesic properties. Some derivatives have shown significant activity in these areas, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antihyperglycemic Agents
In the search for new antidiabetic agents, a series of derivatives was prepared, leading to the identification of a candidate drug for the treatment of diabetes mellitus. This showcases the compound's potential in contributing to the development of new treatments for diabetes (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Synthesis and Characterization for Antimicrobial Properties
New classes of benzamide derivatives, including those based on this compound, have been synthesized and evaluated for their antimicrobial efficacy. This research suggests the potential for developing new antimicrobial agents using these compounds (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).
Potential as Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives has uncovered their ability to act as supramolecular gelators, particularly highlighting the role of methyl functionality and S⋯O interaction. This opens up new avenues for the development of materials science applications, including the creation of novel gelation materials for technological and biomedical uses (Yadav & Ballabh, 2020).
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, cholinesterase activity, and more .
Result of Action
Based on similar compounds, the effects could range from inhibition of viral replication, reduction of inflammation, inhibition of cancer cell growth, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular activity, regulation of glucose metabolism, inhibition of malarial parasite life cycle, to inhibition of cholinesterase activity .
Safety and Hazards
特性
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-13-18(29-20(26-13)14-6-8-17(28-2)9-7-14)10-11-25-19(27)15-4-3-5-16(12-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIMDTUNPWPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)
![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)

![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
![3-[Formyl(methyl)amino]-N,2-dimethylpropanamide](/img/structure/B2404973.png)
![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2404975.png)



![1-(3-Methoxyphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2404982.png)
![N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404984.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2404987.png)